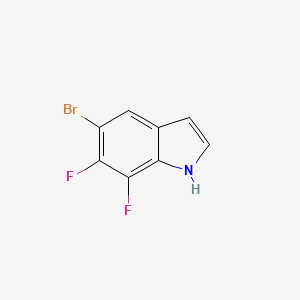

5-bromo-6,7-difluoro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrF2N |

|---|---|

Molecular Weight |

232.02 g/mol |

IUPAC Name |

5-bromo-6,7-difluoro-1H-indole |

InChI |

InChI=1S/C8H4BrF2N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h1-3,12H |

InChI Key |

PGIVALHPQJWYEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C(=C(C=C21)Br)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 6,7 Difluoro 1h Indole and Analogs

General Approaches for the Construction of the Indole (B1671886) Ring System in Halogenated Precursors

The construction of the indole core is a foundational aspect of organic synthesis, with numerous named reactions dedicated to its formation. When dealing with halogenated precursors, these classical methods are often adapted, and modern transition metal-catalyzed techniques provide powerful alternatives.

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic systems, including substituted indoles. irjmets.com These methods offer high efficiency, selectivity, and functional group tolerance. irjmets.com

Palladium-catalyzed reactions are among the most widely used for indole synthesis. mdpi.com The Buchwald-Hartwig amination, for instance, can be employed to couple ortho-halogenated anilines with alkynes or carbonyl compounds, leading to the formation of the indole ring. irjmets.com Similarly, palladium-catalyzed intramolecular cyclization of 2-alkynyl anilides or intermolecular reactions of 2-haloanilines with alkynes are effective strategies. arabjchem.org For example, a flexible synthesis of indoles from o-alkynylhaloarenes and amines can be achieved through a palladium- or copper-catalyzed amination followed by cyclization, often in high yields. scispace.com

Copper-catalyzed reactions also play a crucial role. For instance, the cyclization of α-aminonitriles with 2-halobenzyl halides can be catalyzed by copper, and Cu(II) salts like Cu(OCOCF3)2 and Cu(OAc)2 have been shown to effectively catalyze the formation of indoles from alkynes and anilines. scispace.com

The table below summarizes key aspects of transition metal-catalyzed indole synthesis strategies.

| Catalyst Type | Key Reaction | Substrates | Advantages |

| Palladium | Cross-coupling, C-H activation, cyclization | o-haloanilines, alkynes, carbonyl compounds | High efficiency, selectivity, functional group tolerance |

| Copper | Amination, cyclization | o-alkynylhaloarenes, amines, α-aminonitriles | Good for specific substrate types, cost-effective |

| Rhodium | C-H activation, annulation | o-indolo anilines, diazo compounds | High efficiency, operational simplicity, selectivity |

Classical indole syntheses remain relevant for preparing halogenated indoles, although they may require modifications to accommodate the electronic effects of the halogen substituents. irjmets.com

The Fischer indole synthesis , one of the oldest and most well-known methods, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. acs.orgnih.gov While versatile, the reaction conditions, often requiring high temperatures, can sometimes be harsh for sensitive halogenated substrates. acs.orgnih.gov Recent advancements have focused on milder conditions, for example, using Lewis acids or microwave irradiation to improve yields and reduce reaction times. A novel approach involves an iron(II)-mediated radical coupling of aryl diazonium salts and alkyl iodides, which can lead to highly functionalized indoles under mild conditions, offering an alternative to the traditional Fischer synthesis. acs.orgnih.gov

The Bartoli indole synthesis is particularly useful for preparing 7-substituted indoles and involves the reaction of a nitroarene with a vinyl Grignard reagent. This method is often compatible with halogenated substrates.

The Leimgruber-Batcho indole synthesis provides a two-step route to indoles from o-nitrotoluenes. This method is known for its high efficiency and applicability to a wide range of substituted indoles.

The following table outlines the key features of these classical indole synthesis methods.

| Synthesis Method | Starting Materials | Key Transformation | Applicability to Halogenated Substrates |

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid-catalyzed cyclization of a hydrazone | Widely used, but may require optimization for sensitive substrates |

| Bartoli Indole Synthesis | Nitroarene, Vinyl Grignard reagent | Reaction of a nitroarene with a vinyl Grignard reagent | Particularly useful for 7-substituted indoles |

| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene | Formation of an enamine followed by reductive cyclization | High efficiency and broad substrate scope |

Regioselective Halogenation and Fluorination Techniques

The direct introduction of halogens onto a pre-formed indole nucleus is a common strategy for synthesizing compounds like 5-bromo-6,7-difluoro-1H-indole. Achieving high regioselectivity in these reactions is a significant challenge due to the multiple reactive sites on the indole ring.

Electrophilic halogenation is a fundamental method for introducing halogen atoms to the indole ring. lookchem.com Due to the electron-rich nature of the indole system, the C3 position is the most susceptible to electrophilic attack. rsc.org Common electrophilic halogenating agents include N-halosuccinimides (NCS, NBS, NIS) and molecular halogens (Cl₂, Br₂, I₂). lookchem.commdpi.com For instance, the reaction of 2-(trifluoromethyl)-1H-indole with NBS or Br₂ readily affords the 3-bromo derivative in high yield. mdpi.com

However, achieving halogenation at other positions often requires specific strategies, such as the use of directing groups or blocking the C3 position. For example, palladium(II)-catalyzed C4-halogenation of indoles has been achieved using a transient directing group approach with copper(II) halides as the halogen source. nih.gov

Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for halogenation. irjmets.com These techniques utilize electrons as reagents, minimizing waste and avoiding the use of hazardous oxidants. irjmets.com Electrochemical C-H halogenation can be highly regioselective. For example, the electrochemical halogenation of indole derivatives using inexpensive halide salts can provide selective access to 3-haloindoles. lookchem.com The selectivity can sometimes be controlled by the presence or absence of a protecting group on the indole nitrogen. researchgate.net

Electrochemical methods can also be used for difunctionalization reactions. For instance, the use of MgBr₂ as a redox mediator in an electrochemical system can lead to the dearomative dihydroxylation, hydroxycyclization, or bromocyclization of indoles. chemrxiv.org

The synthesis of this compound requires precise control over the introduction of three halogen atoms at specific positions. This often involves a multi-step synthetic sequence.

The introduction of bromine at the C5 position can be achieved through electrophilic bromination of a suitably substituted indole precursor. For example, the bromination of an indole nucleus can be catalyzed by vanadium bromoperoxidase, which typically attacks the C2-C3 double bond, but the final product depends on the substituents present. escholarship.org In another example, copper(II) bromide has been used for the regioselective bromination of azaindoles at the C3 position. thieme-connect.com

Fluorination of the indole ring is often more challenging. Direct fluorination can be difficult to control and often requires specialized and expensive reagents. mdpi.com A common strategy is to construct the indole ring from a pre-fluorinated precursor. For instance, the synthesis of 6-bromo-5,7-difluoroindoline-2,3-dione (B6591863) starts from 2-amino-4-bromo-3-fluorobenzoic acid. evitachem.com

The following table provides examples of specific halogenation reactions on the indole nucleus.

| Position | Halogen | Reagent/Method | Notes |

| C2 | Chlorine | Copper-mediated with pyrimidyl directing group | High regioselectivity rsc.orgrsc.org |

| C3 | Bromine | N-Bromosuccinimide (NBS) or Br₂ | Common electrophilic bromination mdpi.com |

| C3 | Iodine | Electrochemical with NaI | Mild and efficient lookchem.com |

| C4 | Bromine | Pd(II)-catalyzed with transient directing group | Achieves otherwise difficult regioselectivity nih.gov |

| C5, C6, C7 | Bromine | Varies depending on other substituents and method | Often part of a multi-step synthesis starting with a pre-halogenated precursor nih.gov |

Synthesis of Precursors and Functional Group Interconversions for Halogenated Indoles

The creation of specifically halogenated indoles often begins with the synthesis of appropriately substituted precursors, followed by cyclization or subsequent modification of the indole ring. Functional group interconversion (FGI) is a cornerstone of this approach, allowing for the introduction or alteration of halogen substituents at various stages of the synthetic route. ucd.iefiveable.me

The functionalization of electron-rich aromatic systems through halogenation is a fundamental strategy in synthetic chemistry. ucd.ie The resulting halogenated compounds can serve as key intermediates for further transformations. ucd.ie For instance, the synthesis of a multi-halogenated indole like this compound would likely involve a precursor such as a difluoro-aniline derivative which is then brominated and cyclized.

Key functional group interconversions in the context of halogenated indole synthesis include:

Direct Halogenation: The indole nucleus is electron-rich and susceptible to electrophilic substitution. Depending on the desired regioselectivity and the nature of the existing substituents, various halogenating agents can be employed. For example, N-Chlorosuccinimide (NCS) can be used for chlorination. organic-chemistry.org The halogenation of indoles that lack side chains at the C2 and C3 positions is an area of active study. researchgate.net

Halogen Exchange (Finkelstein Reaction): Halogen atoms can be exchanged for others, a common example being the conversion of chlorides or bromides to iodides using sodium iodide in acetone. vanderbilt.edu This allows for strategic modification of the halogen pattern on the indole or its precursors.

Sandmeyer-type Reactions: Diazonium salts, generated from amino groups on the indole or its aniline (B41778) precursors, can be converted into a wide array of functional groups, including halogens. ucd.ie This method is particularly useful for introducing halogens at positions not easily accessible through direct electrophilic halogenation.

Biocatalytic Halogenation: The use of halogenase enzymes is an emerging, environmentally friendly method for achieving highly selective halogenation on indole rings under mild conditions. researchgate.net

The following table summarizes common FGI reactions relevant to the synthesis of halogenated indole precursors.

| Reaction Type | Reagents & Conditions | Purpose | Reference |

| Direct Chlorination | N-Chlorosuccinimide (NCS), H₂O | Introduces a chlorine atom onto the indole ring. | organic-chemistry.org |

| Halogen Exchange | Sodium Halide (e.g., NaI), Acetone | Converts an existing halide (Cl, Br) to another (I). | vanderbilt.edu |

| Diazonium Salt Conversion | NaNO₂, H⁺; then CuX (X=Cl, Br) | Converts an amino group to a halogen via a diazonium intermediate. | ucd.ie |

| Hydroxyl to Halide Conversion | SOCl₂, PBr₃, or Ph₃P/CBr₄ | Converts a hydroxyl group on a precursor to a halide. | vanderbilt.edu |

One-Pot and Multicomponent Synthesis Approaches for Complex Halogenated Indole Scaffolds

To enhance synthetic efficiency, reduce waste, and rapidly build molecular complexity, chemists are increasingly turning to one-pot and multicomponent reactions (MCRs) for the synthesis of indole derivatives. rsc.orgnih.govirjmets.com These strategies are particularly valuable for constructing complex scaffolds like halogenated indoles in a single, streamlined operation. irjmets.comnottingham.ac.uk

One-Pot Syntheses: These involve sequential reactions in a single reactor, avoiding the isolation of intermediates. A notable example is the palladium-catalyzed annulation of ortho-haloanilines with aldehydes or alkynes. organic-chemistry.orgirjmets.com These conditions are often compatible with various functional groups, including other halogens, making them suitable for manufacturing halogenated indoles. organic-chemistry.org For instance, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids provides indole skeletons with good tolerance for halogen substituents.

Multicomponent Reactions (MCRs): MCRs involve three or more reactants coming together in a single reaction to form a product that contains portions of all starting materials. nih.gov They are highly convergent and atom-economical.

[3+2] Cycloadditions: A powerful MCR strategy involves the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide (from an isatin (B1672199) and an amino acid) with a dipolarophile. This has been used to create complex spirooxindole-pyrrolidine frameworks, including halogenated derivatives. rsc.org

Palladium-Catalyzed MCRs: Transition metals like palladium can catalyze a cascade of reactions in one pot. For example, a ligand-controlled, one-pot Suzuki–Miyaura coupling followed by an intramolecular Buchwald–Hartwig amination has been used to synthesize thieno[3,2-b]indoles from dibromothiophene and iodoaniline derivatives. acs.org

Copper-Catalyzed MCRs: Copper catalysts are also effective. An efficient one-pot synthesis of β-indolylketones from indoles and saturated ketones has been developed using a copper catalyst, showing good tolerance for halogen substituents on the indole ring. rsc.org

The table below highlights selected one-pot and multicomponent reactions used for synthesizing complex halogenated indole structures.

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Palladium-Catalyzed Annulation | ortho-chloro/bromoanilines, Aldehydes | Pd catalyst, Ligand (e.g., X-Phos) | N-functionalized indoles | organic-chemistry.org |

| [3+2] Cycloaddition | Isatin (e.g., 5-bromoisatin), Amino acid, Chalcone | Heat (reflux) | Spirooxindole-pyrrolidines | rsc.org |

| Sequential Pd-Catalysis | Dibromothiophene, 2-Iodoaniline derivative, Arylboronic acid | PdCl₂(dppf), t-Bu₃P·HBF₄ | Thieno[3,2-b]indoles | acs.org |

| Enamine-Benzoquinone Reaction | Enamino ester, Tetrahalogen-1,4-benzoquinone | Reflux or Cs₂CO₃ catalyst | Multi-halogen pyrazino[1,2-a]indoles | nottingham.ac.uk |

| Copper-Catalyzed C3-Substitution | Indole, Saturated ketone | Copper catalyst | C3-substituted indoles | rsc.org |

These advanced synthetic methodologies provide a robust toolkit for the construction of this compound and a diverse array of other halogenated indole analogs, enabling further exploration of their chemical and biological properties.

Chemical Reactivity and Advanced Transformations of 5 Bromo 6,7 Difluoro 1h Indole

Electrophilic Aromatic Substitution Patterns on the Halogenated Indole (B1671886) Nucleus

The indole nucleus is generally susceptible to electrophilic attack, typically at the C3 position. However, the presence of electron-withdrawing fluorine atoms at the C6 and C7 positions of 5-bromo-6,7-difluoro-1H-indole deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. smolecule.com Consequently, electrophilic substitution reactions are expected to favor the pyrrole (B145914) ring.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, general principles of indole chemistry suggest that reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely occur at the C3 position. The electron-withdrawing effect of the halogens on the benzo ring would further enhance the relative reactivity of the C3 position. For instance, in related halogenated indoles, electrophilic substitution is directed away from the halogen-bearing ring. nih.gov

Nucleophilic Substitution Reactions Involving the Halogen Moieties

The bromine and fluorine atoms on the indole ring are subject to nucleophilic substitution, although their reactivity differs significantly. The C-Br bond is more susceptible to cleavage in transition-metal-catalyzed reactions, while the C-F bonds are generally more inert, offering opportunities for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the C5 position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This methodology is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C5 position. researchgate.netscholaris.ca The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. uwindsor.ca For instance, coupling with phenylboronic acid would yield 6,7-difluoro-5-phenyl-1H-indole. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. scholaris.cauzh.ch

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C5 position of the indole and a terminal alkyne. researchgate.net It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. mdpi.comacs.org The reaction of this compound with an alkyne like phenylacetylene (B144264) would produce 6,7-difluoro-5-(phenylethynyl)-1H-indole. Copper-free Sonogashira protocols have also been developed, offering milder reaction conditions. nih.gov

| Reaction | Reagents & Conditions | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/water) | 5-Aryl-6,7-difluoro-1H-indole |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF/DMF) | 5-Alkynyl-6,7-difluoro-1H-indole |

Copper-Catalyzed and Metal-Free C-N Bond-Forming Reactions

The formation of carbon-nitrogen (C-N) bonds at the C5 position can be achieved through copper-catalyzed or, in some cases, metal-free reactions. Copper-catalyzed methods, such as the Ullmann condensation or Buchwald-Hartwig amination, can be employed to couple the bromoindole with various nitrogen nucleophiles, including amines, amides, and heterocycles. nih.govresearchgate.net These reactions typically require a copper catalyst, a ligand, and a base at elevated temperatures. The reaction of this compound with an amine, for example, would yield the corresponding 5-amino-6,7-difluoro-1H-indole derivative.

Functionalization Strategies at the Indole Nitrogen (N1-position)

The N-H proton of the indole ring is acidic and can be readily deprotonated with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, to generate the corresponding indolyl anion. This anion is a potent nucleophile and can react with various electrophiles to introduce a wide range of substituents at the N1 position.

Common N1-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce alkyl groups.

N-Arylation: Coupling with aryl halides, often catalyzed by copper or palladium.

N-Acylation: Reaction with acyl chlorides or anhydrides to introduce acyl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to introduce protecting groups or modify electronic properties.

These N1-functionalization strategies are crucial for protecting the indole nitrogen during subsequent transformations or for introducing functionalities that can modulate the biological activity of the resulting molecule. mdpi.com

Cycloaddition and Ring Expansion Reactions of Indole Derivatives

Ring expansion reactions of indole derivatives can also lead to the formation of larger heterocyclic rings. For instance, tandem copper-catalyzed C-N bond formation followed by a ring-expansion process has been used to synthesize medium-ring nitrogen heterocycles from related starting materials. researchgate.net

Selective Chemical Manipulation of Fluorine and Bromine Substituents in Complex Indole Frameworks

The differential reactivity of the C-Br and C-F bonds allows for selective manipulation in complex indole frameworks. As previously mentioned, the C-Br bond is more readily cleaved in palladium-catalyzed cross-coupling reactions, allowing for functionalization at the C5 position while leaving the C-F bonds intact.

Selective defluorination is generally more challenging due to the high strength of the C-F bond. However, under specific and often harsh conditions, such as with strong reducing agents or certain transition metal complexes, selective C-F bond activation and cleavage may be possible. Conversely, selective debromination can often be achieved under milder conditions, for example, through catalytic hydrogenation or treatment with certain reducing agents, which might not affect the C-F bonds. This selective dehalogenation can be a useful strategy in multi-step syntheses. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Halogenated Indoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. For 5-bromo-6,7-difluoro-1H-indole, both proton (¹H) and carbon-13 (¹³C) NMR, alongside heteronuclear techniques, would provide a complete picture of its complex structure, influenced by the presence of three different halogen atoms.

Regrettably, specific experimental NMR data for this compound is not available in publicly accessible scientific literature. The following sections describe the expected analysis and the type of data that would be generated from such an investigation.

¹H NMR and ¹³C NMR Chemical Shift Assignments

In a ¹H NMR spectrum of this compound, each proton in the molecule would produce a distinct signal, the chemical shift (δ) of which is highly sensitive to its electronic environment. The proton on the nitrogen (N-H) of the indole (B1671886) ring is expected to appear as a broad singlet at a high chemical shift (typically δ 10-12 ppm). The protons on the pyrrole (B145914) part of the indole ring (at positions 2 and 3) would show characteristic shifts and coupling patterns. The single aromatic proton at position 4 would be significantly influenced by the adjacent bromine and fluorine atoms, likely appearing as a doublet or multiplet due to coupling with the fluorine at position 6.

The ¹³C NMR spectrum would provide complementary information, with each of the eight carbon atoms in the molecule producing a unique signal. The carbons bonded directly to the highly electronegative fluorine atoms (C-6 and C-7) would exhibit large chemical shifts and would appear as doublets due to carbon-fluorine coupling (¹JCF). Similarly, the carbon bonded to bromine (C-5) would have its chemical shift influenced by the heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy for similar halogenated indoles. Actual experimental data is required for confirmation.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | 10.0 - 12.0 (broad singlet) | - |

| C2-H | 7.0 - 7.5 (multiplet) | 120 - 125 |

| C3-H | 6.5 - 7.0 (multiplet) | 100 - 105 |

| C4-H | 7.2 - 7.8 (doublet of doublets) | 110 - 115 |

| C5 | - | 115 - 120 (¹JCF coupling) |

| C6 | - | 145 - 155 (¹JCF coupling) |

| C7 | - | 140 - 150 (¹JCF coupling) |

| C3a | - | 125 - 130 |

| C7a | - | 130 - 135 |

Application of Heteronuclear NMR (e.g., ¹⁴N, ¹⁵N NMR) for Tautomeric Investigations

While ¹H and ¹³C NMR are standard, nitrogen NMR (¹⁴N or ¹⁵N) could offer deeper insights into the electronic structure and potential tautomeric forms of the indole ring. The chemical shift of the nitrogen atom is sensitive to its hybridization and bonding environment. For this compound, ¹⁵N NMR would confirm the presence of the N-H tautomer, which is the overwhelmingly predominant form for indoles. This technique helps to unambiguously rule out other potential isomeric forms.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, FTIR) for Functional Group Signatures

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecular bonds. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A prominent, sharp absorption band would be expected in the region of 3300-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. Furthermore, strong absorption bands in the 1000-1400 cm⁻¹ region would be indicative of the C-F stretching vibrations, providing clear evidence for the fluorine substituents. The C-Br stretch would be found at lower frequencies, typically in the 500-600 cm⁻¹ range.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₈H₄BrF₂N), the calculated exact mass would be compared to the experimentally measured value. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two signals of nearly equal intensity separated by two mass units (M and M+2), a characteristic signature of the presence of a single bromine atom.

Analysis of the fragmentation pathways would reveal information about the molecule's stability and structure. Common fragmentation for indoles involves the loss of small molecules like HCN, and the cleavage of the substituents from the aromatic ring, which would help to confirm the positions of the bromine and fluorine atoms.

Hyphenated Analytical Techniques (e.g., Ultra Performance Liquid Chromatography–Mass Spectrometry, UPLC/MS)

Hyphenated techniques like UPLC/MS combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample of this compound and for studying its behavior in complex mixtures. The UPLC method would provide a retention time for the compound, which is a characteristic property under specific chromatographic conditions. The coupled mass spectrometer would simultaneously provide mass data, confirming the identity of the compound as it elutes from the column. This technique is invaluable for metabolic studies or for monitoring the progress of a chemical reaction involving this compound.

Computational Chemistry and Theoretical Investigations of 5 Bromo 6,7 Difluoro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT), Ab Initio Hartree–Fock (HF), and Møller-Plesset Perturbation Theory (MP2), are powerful tools for investigating the properties of molecules like 5-bromo-6,7-difluoro-1H-indole. researchgate.net These methods allow for the detailed examination of molecular geometries, electronic structures, and other key chemical characteristics.

Optimized Molecular Geometries and Electronic Structure Elucidation

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound. DFT calculations, for instance, can provide optimized bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. researchgate.net The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through these calculations. The presence of bromine and fluorine atoms significantly influences the electronic landscape of the indole (B1671886) ring.

Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity. researchgate.net For halogenated indoles, the HOMO is often localized on the indole π-system, while the LUMO may be influenced by the electron-withdrawing halogen substituents. This analysis helps in predicting the sites susceptible to electrophilic or nucleophilic attack.

Theoretical Prediction of Reactivity Descriptors

Quantum chemical calculations can predict various reactivity descriptors that quantify the chemical behavior of this compound. These descriptors include the electrophilicity index, which measures the ability of a molecule to accept electrons, and chemical hardness and softness, which relate to the molecule's resistance to change in its electron distribution. These parameters are derived from the HOMO and LUMO energies and provide a theoretical basis for understanding the molecule's reactivity in different chemical environments.

In Silico Prediction and Validation of Spectroscopic Properties

Theoretical calculations can predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.net By comparing these predicted spectra with experimental data, the accuracy of the computational model can be validated. For instance, DFT calculations can help in assigning the vibrational modes observed in an experimental IR spectrum, providing a deeper understanding of the molecular structure. researchgate.net

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Affinities and Modes of Interaction

Molecular docking simulations can predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. researchgate.net These simulations also reveal the specific modes of interaction, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-target complex. The bromine and fluorine atoms on the indole ring can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. acs.org

Analysis of Non-Covalent Interactions and Conformational Dynamics

The conformational flexibility of indole derivatives is governed by a complex interplay of non-covalent interactions. In this compound, the presence of three halogen atoms introduces a rich variety of these interactions, including hydrogen bonding, halogen bonding, and π-stacking, which collectively dictate the molecule's three-dimensional structure and dynamics.

Computational studies on similar halogenated heterocyclic systems, such as halogenated oxindoles, provide a framework for understanding the interactions within this compound. nih.gov The introduction of fluorine atoms is a known strategy to modulate the hydrophobicity and conformational preferences of molecules. nih.govnih.gov In the case of vicinal difluorination, as seen with the F6 and F7 atoms, strong dipole-dipole interactions between the C-F bonds can significantly influence the conformation of the heterocyclic core. mdpi.com

Key non-covalent interactions expected in this compound include:

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. It can form intermolecular hydrogen bonds with suitable acceptors or intramolecularly, although the latter is less likely in the ground state monomer.

Halogen Bonding: The bromine atom at the C5 position can act as a halogen bond donor, interacting with nucleophilic regions on neighboring molecules. This type of interaction, where a halogen atom has an electrophilic region (the σ-hole), is increasingly recognized for its importance in crystal engineering and molecular recognition. mdpi.com

C-H···F Interactions: Weak hydrogen bonds between carbon-hydrogen donors and the fluorine acceptors are also expected to contribute to the conformational stability. acs.org

π-π Stacking: The aromatic indole ring system can participate in π-π stacking interactions, further stabilizing crystal packing or interactions with other π-systems. researchgate.net

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in characterizing and quantifying these weak interactions. nih.gov For instance, NBO analysis can reveal the donor-acceptor orbital interactions that constitute these bonds, while QTAIM can identify bond critical points and quantify interaction energies. nih.gov Molecular electrostatic potential (MEP) maps are also used to visualize the electrophilic and nucleophilic regions of the molecule, predicting sites for these non-covalent interactions. nih.govmdpi.com The interplay between these forces determines the preferred conformations and the dynamics of their interconversion.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in this compound |

| Hydrogen Bond | N-H | External Acceptor, Pyrrole (B145914) Ring (π-system) | Directs intermolecular association and solubility. |

| Halogen Bond | C5-Br | Nucleophilic atoms (e.g., O, N) on other molecules | Influences crystal packing and protein-ligand binding. |

| Dipole-Dipole | C6-F, C7-F | C6-F, C7-F | The vicinal fluorine atoms create strong local dipoles that restrict conformational freedom. |

| C-H···F Bond | Aromatic C-H | F atoms | Contributes to conformational stability. |

| π-π Stacking | Indole Ring | Indole Ring of another molecule | Stabilizes aggregation and crystal lattice formation. |

Theoretical Studies on Conformational Preferences and Tautomeric Equilibria of Indoles

Indole and its derivatives can theoretically exist in different tautomeric forms, although the 1H-indole form is overwhelmingly the most stable under normal conditions. jmchemsci.com Tautomerism involves the migration of a proton, accompanied by a shift in double bonds. wikipedia.org For the indole core, the primary tautomeric equilibrium involves the 1H-indole and its less stable 3H-indole (or indolenine) and 2H-indole isomers.

Computational studies on various substituted indoles consistently show that the 1H-tautomer is significantly lower in energy. jmchemsci.com The aromaticity of the benzene (B151609) and pyrrole rings in the 1H form provides substantial stabilization. The introduction of substituents can influence the relative energies of these tautomers. In this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to further stabilize the 1H-tautomer by withdrawing electron density from the π-system.

The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. researchgate.net While the population of alternative tautomers for this compound is predicted to be negligible in the ground state, computational analysis provides a quantitative measure of their relative stabilities. These calculations are typically performed using DFT or semi-empirical methods, often including solvent models to account for environmental effects. encyclopedia.pub

| Tautomer of Indole | General Structure | Relative Stability | Expected Influence of Br and F Substituents |

| 1H-Indole | Aromatic pyrrole ring fused to benzene | Most Stable | Further stabilized by electron-withdrawing groups. |

| 3H-Indole (Indolenine) | Non-aromatic pyrrole ring | Significantly Less Stable | Destabilized relative to the 1H form. |

| 2H-Indole | Non-aromatic pyrrole ring | Significantly Less Stable | Destabilized relative to the 1H form. |

Conformational preferences, particularly concerning the planarity of the ring system, are also a key area of theoretical investigation. While the indole ring itself is largely planar, minor puckering can be induced by bulky substituents or strong intermolecular forces in a crystal lattice. For this compound, theoretical calculations would likely confirm a near-planar geometry for the bicyclic core in its ground state.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. arxiv.org A key requirement for second-order NLO activity is a non-centrosymmetric structure with a large change in dipole moment upon electronic excitation. This is often achieved in molecules with a donor-π-acceptor (D-π-A) architecture. rsc.org

In the context of indole derivatives, the indole nucleus itself can act as an effective π-bridge and a moderate electron donor. rsc.orgrsc.org The NLO properties can be tuned by introducing electron-donating or electron-withdrawing groups at various positions on the ring. rsc.org

Computational chemistry provides a powerful tool to predict NLO properties. By calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using DFT methods, one can estimate the NLO potential of a molecule. arxiv.org Studies on other indole derivatives have shown that strategic substitution can significantly enhance NLO responses. For instance, placing a strong acceptor like a nitro group on the phenyl ring of an ethenyl indole leads to a large β value. rsc.orgrsc.org While this compound is not optimized for NLO response, theoretical calculations can provide a quantitative prediction of its NLO characteristics.

| Compound | Substitution Pattern | Calculated First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Reference |

| Urea (reference) | - | ~0.66 | arxiv.org |

| Indole-7-carboxyaldehyde | Acceptor at C7 | 3.96 | arxiv.org |

| p-nitrophenyl ethenyl indole | Strong Acceptor on side chain | 115 | rsc.org |

| p-chlorophenyl ethenyl indole | Weak Acceptor on side chain | 13 | rsc.org |

| This compound | Multiple Acceptors on benzene ring | (Predicted to be modest) | - |

Note: The NLO properties for this compound have not been specifically reported in the reviewed literature; the prediction is based on the general principles of NLO materials.

5 Bromo 6,7 Difluoro 1h Indole As a Versatile Synthetic Building Block

Its Strategic Utility in the Synthesis of Advanced Pharmaceutical Intermediates and Agrochemicals

The strategic placement of halogen atoms on the 5-bromo-6,7-difluoro-1H-indole scaffold makes it an important intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The presence of both bromine and fluorine atoms allows for selective functionalization, enabling the introduction of various substituents to modulate the biological activity of the final products.

Indole (B1671886) derivatives are known to exhibit a broad spectrum of biological activities, and the unique electronic properties conferred by the halogen substituents in this compound can enhance these effects. For instance, halogenated indoles have been investigated for their potential as antimicrobial and anticancer agents. The electron-withdrawing nature of the fluorine atoms can influence the compound's binding affinity to biological targets, such as enzymes and receptors.

In the context of agrochemicals, halogenated indole derivatives are utilized in the development of novel pesticides and herbicides. The specific substitution pattern of this compound can contribute to the targeted activity and metabolic stability of these agrochemical products.

Scaffold Diversification Facilitated by the Unique Reactivity of Bromine and Fluorine Moieties

The bromine and fluorine atoms on the this compound ring system provide multiple reaction sites for scaffold diversification. The bromine atom at the C-5 position is particularly amenable to various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, leading to a diverse library of substituted indole derivatives.

The fluorine atoms at the C-6 and C-7 positions, while generally less reactive than bromine in cross-coupling reactions, can participate in nucleophilic aromatic substitution (SNAAr) reactions under specific conditions. This allows for the introduction of nucleophiles such as amines, alkoxides, and thiolates, further expanding the range of accessible indole analogs. The ability to selectively functionalize the different halogen positions is a key advantage in the design and synthesis of complex molecules with tailored properties.

Precursor for the Construction of Novel Heterocyclic Systems and Fused Ring Structures

One common strategy involves the functionalization of the indole nitrogen, followed by intramolecular cyclization reactions to form fused polycyclic systems. For example, N-alkylation with a suitable bifunctional reagent can be followed by a ring-closing reaction to generate tricyclic or tetracyclic indole derivatives. These complex architectures are often found in natural products and can exhibit potent biological activities.

Furthermore, the bromine atom can be converted into other functional groups, such as a boronic acid or an organometallic reagent, which can then participate in ring-forming reactions. This versatility allows for the synthesis of a wide variety of heterocyclic systems fused to the indole core, including pyridines, pyrazines, and other nitrogen-containing heterocycles.

Applications in Materials Science and the Development of Organic Semiconductors

The unique electronic properties of this compound and its derivatives also make them promising candidates for applications in materials science, particularly in the development of organic semiconductors. nih.govbldpharm.com The electron-withdrawing fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the indole system. This tuning of the electronic bandgap is crucial for the design of efficient organic electronic devices.

The ability to introduce various substituents through cross-coupling reactions at the bromine position allows for the fine-tuning of the material's properties, such as its charge transport characteristics and solid-state packing. This molecular engineering approach is essential for optimizing the performance of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The development of novel indole-based materials could lead to the next generation of flexible, lightweight, and low-cost electronic devices.

Structure Activity Relationship Sar Insights Pertaining to Halogenated Indoles

Influence of Halogen Type and Positional Substitution on Molecular Interactions

The type of halogen and its position on the indole (B1671886) ring profoundly influence a compound's biological activity and molecular interactions. nih.govnih.govresearchgate.net Halogen atoms participate in various non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds. bibliotekanauki.pl A halogen bond is a highly directional interaction between an area of positive electrostatic potential on the halogen (the σ-hole) and a Lewis base. mdpi.com The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. bibliotekanauki.plmdpi.com

The position of the halogen also dictates its effect. semanticscholar.org For instance, in a study of meridianins, a class of marine indole alkaloids, bromine substitution at position 5 or 6 resulted in a significant improvement in potency for kinase inhibition, while substitution at position 7 provided the best inhibitory activity against CDK1 and CDK5. nih.gov The electronegativity and size of the halogen atom affect π-π stacking interactions, which are crucial for the binding of many indole-based drugs to protein active sites. semanticscholar.org Density functional theory calculations have shown that electrostatic interactions are the primary force behind the stabilizing effect of halogens on these stacking interactions. semanticscholar.org

Table 1: Physicochemical Properties of Halogens and Their Role in Molecular Interactions

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Interaction Types | Influence on Molecular Recognition |

| Fluorine (F) | 1.47 mdpi.com | 3.98 mdpi.com | Weak Halogen Bonds, Hydrogen Bonds, Dipole-Dipole | Modulates electronics, pKa, and metabolic stability; can increase lipophilicity. mdpi.comsci-hub.seencyclopedia.pub |

| Chlorine (Cl) | 1.75 | 3.16 | Halogen Bonds, Hydrophobic Interactions | Participates in halogen bonding, though weaker than Br or I. bibliotekanauki.pl |

| Bromine (Br) | 1.85 | 2.96 | Stronger Halogen Bonds, Hydrophobic Interactions | Modulates receptor binding affinity and selectivity; often improves potency. nih.govfiveable.me |

| Iodine (I) | 1.98 | 2.66 | Strongest Halogen Bonds, Hydrophobic Interactions | Acts as a strong halogen bond donor, influencing binding geometry. bibliotekanauki.pl |

Specific Impact of Bromine Substitution on Electrophilic Reactivity and Receptor Binding Profiles

The bromine atom, due to its size, polarizability, and electronegativity, significantly influences the electronic landscape of the indole ring. fiveable.me This impacts the ring's susceptibility to electrophilic aromatic substitution, a key reaction in the synthesis of more complex molecules. fiveable.me The C3 position of the indole nucleus is generally the most reactive site for electrophilic attack. researchgate.netbhu.ac.inresearchgate.net The presence of a bromine substituent can modulate the reactivity of this position and others on the ring. fiveable.me

In terms of biological activity, bromine substitution is a well-established strategy for enhancing receptor binding. Brominated indoles have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. fiveable.memdpi.com The bromine atom can modulate a molecule's binding affinity and selectivity for specific targets, such as serotonin (B10506) receptors. fiveable.me Studies on brominated isatin (B1672199) derivatives, for example, showed that the position of the bromine atom significantly affected anti-inflammatory activity, with the order of potency for inhibiting nitric oxide (NO) being 6-bromoisatin (B21408) > 5-bromoisatin (B120047) > 7-bromoisatin. mdpi.com This highlights the critical role of positional isomerism in determining biological outcomes. mdpi.com

Modulatory Effects of Fluorine on Lipophilicity, Metabolic Stability, and Electronic Properties

Fluorine substitution is a cornerstone of modern drug design, prized for its ability to fine-tune a molecule's properties. sci-hub.seresearchgate.net Despite being the most electronegative element, fluorine's small size means it often acts as a bioisostere for hydrogen, replacing a C-H bond with a C-F bond without adding significant steric bulk. mdpi.com

One of the primary benefits of fluorination is the enhancement of metabolic stability. mdpi.comresearchgate.net The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. encyclopedia.pub Placing a fluorine atom at a metabolically vulnerable position on a drug molecule can block oxidation, thereby increasing its half-life and bioavailability. encyclopedia.pub

Fluorine's powerful electron-withdrawing inductive effect can significantly alter the electronic properties of the indole ring and proximal functional groups. sci-hub.seresearchgate.net This can modulate the acidity or basicity (pKa) of nearby atoms, which is crucial for optimizing a drug's pharmacokinetic profile, including its absorption and membrane permeability. mdpi.comsci-hub.se Furthermore, fluorination can impact lipophilicity. While fluorinating an aromatic ring tends to increase lipophilicity, which can aid penetration into hydrophobic protein pockets, fluorinating aliphatic chains can sometimes decrease it, offering a versatile tool for property modulation. encyclopedia.pub

Comprehensive Analysis of Positional Effects of Multiple Halogen Substitutions on Potential Bioactivity

The introduction of multiple halogens, as seen in 5-bromo-6,7-difluoro-1H-indole, creates a complex interplay of electronic and steric effects that can lead to unique bioactivity profiles. The combined electron-withdrawing effects of multiple halogens can significantly modulate the electronic properties of the indole scaffold.

Research on polyhalogenated indoles has demonstrated varied effects on bioactivity. For instance, while a single bromine substitution on the indole ring of meridianin analogues often improves potency, the addition of a second bromine atom can sometimes slightly reduce inhibitory activity. nih.gov In another study, various di- and tri-halogenated indoles were investigated as ligands for the aryl hydrocarbon receptor (AhR). semanticscholar.org Compounds such as 4,7-dibromo-2,3-dichloroindole and 6,7-dibromo-2,3-dichloroindole were shown to be AhR agonists, inducing CYP1A1 activity, with their potency varying based on the specific substitution pattern. semanticscholar.org

In the case of this compound, the bromine at C5 and the two fluorine atoms at C6 and C7 create a distinct electronic distribution. The fluorine atoms exert a strong inductive electron-withdrawing effect, while the bromine atom also withdraws electrons inductively but can donate via resonance. This specific arrangement can influence the molecule's interaction with various biological targets, potentially leading to novel pharmacological activities. For example, studies on halogenated indoles as antivirulence agents against Vibrio campbellii found that 6-bromoindole (B116670) and 7-bromoindole (B1273607) were highly protective, as was 4-fluoroindole, demonstrating that different halogenation patterns can yield potent bioactivity. vliz.beasm.org

Correlation Between Conformational Flexibility/Rigidity and Molecular Recognition in Halogenated Indole Scaffolds

Molecular recognition, the specific binding between a ligand and its receptor, is governed by a combination of chemical affinity and conformational compatibility. arxiv.org The conformational flexibility or rigidity of a ligand, such as a halogenated indole, plays a crucial role in this process. arxiv.org Substituents on the indole ring can restrict rotation around bonds, leading to conformational constraints that influence binding affinity and selectivity.

The "induced-fit" model of molecular recognition posits that both the ligand and the receptor can undergo conformational changes upon binding. arxiv.org The inherent flexibility of a ligand allows it to adapt its shape to fit the binding site. Halogen atoms, by virtue of their size and electronic nature, can influence this flexibility. bibliotekanauki.pl For example, bulky substituents can introduce steric hindrance that limits conformational freedom.

Interestingly, theoretical models suggest that optimal specificity in molecular recognition may be achieved when there is a slight conformational mismatch between the ligand in its unbound state and the receptor's binding site. arxiv.org This implies that the energetic cost of the conformational change upon binding can act as a "proofreading" mechanism, enhancing the ability to discriminate between correct and incorrect targets. arxiv.org The specific halogenation pattern of a compound like this compound, with its mix of a larger bromine atom and smaller fluorine atoms, will define its preferred conformations and its degree of flexibility, which are key determinants of its molecular recognition profile and ultimate biological activity. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-6,7-difluoro-1H-indole, and what are their key challenges?

- Methodology : The synthesis typically involves halogenation and fluorination steps. For example, bromination using N-bromosuccinimide (NBS) and fluorination with Selectfluor® under controlled conditions (e.g., DMF solvent, 60–80°C). Key challenges include regioselectivity in halogen placement and minimizing side reactions (e.g., over-fluorination). Purification often requires column chromatography (e.g., 70:30 ethyl acetate/hexane) and vacuum drying to remove residual solvents like DMF .

- Validation : Confirm purity via TLC (Rf ~0.30 in ethyl acetate/hexane) and structural integrity via NMR (e.g., characteristic indole NH peak at δ 10–12 ppm) and HRMS .

Q. How is NMR spectroscopy utilized to characterize this compound and its intermediates?

- Protocol :

- NMR: Identify aromatic protons (δ 7.1–7.3 ppm) and substituent effects (e.g., fluorine deshields adjacent protons).

- NMR: Detect fluorine environments (e.g., δ -114 ppm for para-fluorine in analogs) .

- NMR: Assign carbons adjacent to halogens (e.g., C-Br at ~125 ppm, C-F at ~160 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for fluorination efficiency.

- Catalyst Optimization : Evaluate Cu(I) catalysts (e.g., CuI) for azide-alkyne cycloadditions in derivative synthesis .

- Temperature Control : Use reflux conditions (80–100°C) for bromination but lower temps (40–60°C) for fluorination to avoid decomposition.

- Outcome Metrics : Monitor yield via HPLC and adjust stoichiometry (e.g., 1.2 equiv. Selectfluor® for complete fluorination) .

Q. What crystallographic strategies are effective for resolving the structure of this compound derivatives?

- Tools : Use SHELXL for refinement, focusing on handling heavy atoms (Br) and anisotropic displacement parameters. OLEX2 integrates structure solution (via SHELXD) and refinement workflows .

- Challenges : Address twinning or disorder in fluorine positions by collecting high-resolution data (≤0.8 Å) and applying restraints .

- Validation : Cross-check with DFT-calculated bond lengths (e.g., C-Br ~1.9 Å, C-F ~1.4 Å) .

Q. How can contradictory bioactivity data between this compound and its analogs be resolved?

- Case Study : Compare IC values against kinase targets (e.g., EGFR) for analogs:

| Compound | IC (nM) | Key Structural Difference |

|---|---|---|

| 5-Bromo-6,7-difluoro | 12.3 ± 1.5 | – |

| 5-Bromo-6-fluoro | 45.7 ± 3.2 | Missing F at C7 |

| 6,7-Difluoro (no Br) | >1000 | Missing Br at C5 |

- Analysis : The dual halogenation (Br/F) enhances target binding via hydrophobic and electrostatic interactions. Missing substituents reduce affinity .

- Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions and validate via site-directed mutagenesis .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Quality Control :

- Implement in-line FTIR to monitor reaction progress.

- Use preparative HPLC for final purification to ensure >98% purity .

- Root Cause Analysis : Track impurities (e.g., dehalogenated byproducts) via LC-MS and adjust reagent purity (e.g., ≥99% NBS) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities of halogenated indoles?

- Framework :

Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

Validate Pharmacokinetics : Assess solubility (logP ~2.8 for this compound) and metabolic stability in vitro .

Cross-Lab Collaboration : Share raw spectral data (e.g., via CCDC for crystallography) and replicate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.